HO-1-IN-1 hydrochloride

Description

Overview of the Heme Oxygenase Enzyme System

The heme oxygenase system is responsible for the breakdown of heme, a component of hemoglobin and other hemoproteins. annualreviews.org This system comprises two active isoforms, the inducible HO-1 and the constitutively expressed HO-2. royalsocietypublishing.org A third, catalytically inactive isoform, HO-3, has been identified in rats. spandidos-publications.com While HO-2 maintains a steady presence, HO-1 levels can be significantly increased in response to cellular stress, making it a key player in the body's defense mechanisms. spandidos-publications.comjst.go.jp

The primary and most well-understood function of HO-1 is its enzymatic activity. It catalyzes the rate-limiting step in the degradation of heme into three biologically active products: biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide (CO). spandidos-publications.comroyalsocietypublishing.org Biliverdin is rapidly converted to bilirubin, a potent antioxidant. portlandpress.com Carbon monoxide acts as a gasotransmitter with roles in vasodilation and anti-inflammatory processes. royalsocietypublishing.orgportlandpress.com The released iron, while potentially toxic, can be sequestered by the protein ferritin, whose induction often accompanies HO-1 activation. portlandpress.com This catalytic process is central to HO-1's cytoprotective effects by removing the pro-oxidant heme and generating beneficial molecules. annualreviews.orgnih.gov

Beyond its catalytic role, emerging evidence reveals that HO-1 possesses non-canonical functions that are independent of its enzymatic activity. nih.govnih.gov These functions are often associated with the protein's subcellular localization, particularly its translocation to the nucleus, where it can modulate the activity of transcription factors. nih.govfrontiersin.org Other non-canonical roles include protein-protein interactions, serving as a chaperone-like protein, and potential secretion into the extracellular space. nih.gov These non-enzymatic functions are increasingly recognized as significant contributors to HO-1's influence on cellular processes, especially in the context of cancer progression. nih.govnih.gov

Heme Oxygenase-1 in Cellular Homeostasis and Stress Response

HO-1 is a critical stress-responsive enzyme that helps maintain cellular balance. nih.govnih.gov Its induction is a reliable indicator of cellular oxidative stress. pnas.org By breaking down heme, a pro-oxidant molecule, and producing antioxidant and anti-inflammatory byproducts, HO-1 protects cells from damage. annualreviews.orgpnas.org The enzyme is upregulated in response to various stressors, including heat shock, toxins, and inflammation, as part of a cellular defense mechanism. nih.govpnas.org This protective role has been observed in various tissues and is crucial for mitigating the harmful effects of oxidative challenges. pnas.orgnih.gov

Dual Roles of Heme Oxygenase-1 in Health and Disease Pathophysiology

The role of HO-1 in health and disease is complex and often described as a "double-edged sword." While its cytoprotective functions are beneficial in many conditions, such as protecting against oxidative injury and inflammation, its upregulation can be detrimental in other contexts. mdpi.comnih.gov For instance, in many cancers, elevated HO-1 levels can promote tumor survival, proliferation, and resistance to therapy. nih.govmdpi.com Conversely, in some neurodegenerative diseases, while initially protective, chronic HO-1 upregulation is associated with disease progression. mdpi.com Furthermore, in the context of infections like tuberculosis, HO-1 can have a dual role, initially protecting the host but later potentially facilitating pathogen survival by increasing iron availability. nih.govnih.gov This paradoxical nature underscores the intricate and context-dependent functions of HO-1 in various physiological and pathological states.

HO-1-IN-1 Hydrochloride: A Specific Inhibitor for Research

To dissect the multifaceted roles of HO-1, specific pharmacological tools are essential. This compound is a small-molecule inhibitor of heme oxygenase-1. medchemexpress.comvulcanchem.com

Chemical and Research Properties of this compound

This compound is recognized as a potent inhibitor of HO-1, with a reported IC50 (half-maximal inhibitory concentration) of 0.25 μM. medchemexpress.commedchemexpress.com This compound is utilized in research to probe the functions of HO-1. For example, studies have shown that this compound can decrease the migration and invasion of gastric cancer cells and attenuate the activation of the NF-κB signaling pathway in certain cancer cell lines. medchemexpress.commedchemexpress.com These findings highlight its utility in investigating the role of HO-1 in cancer biology. medchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[4-(4-bromophenyl)butyl]-1H-imidazole hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₆BrClN₂ | vulcanchem.com |

| Molecular Weight | 315.64 g/mol | clinisciences.com |

| CAS Number | 1092851-70-1 | medchemexpress.com |

| InChI Key | IUTCFFFBKPGSJF-UHFFFAOYSA-N | xcessbio.com |

Table 2: Research Applications of this compound

| Application Area | Finding | Source |

|---|---|---|

| Cancer Research | Significantly decreases migration and invasion of gastric cancer cells. | medchemexpress.commedchemexpress.com |

| Cancer Research | Down-regulates HO-1 mRNA levels and metastasis-associated gene expression in specific gastric cancer cells. | medchemexpress.commedchemexpress.com |

| Inflammation Research | Attenuates Dipeptidyl peptidase-4 inhibitors (DPP-4i)-induced NF-кB activation in 4T1 cells. | medchemexpress.commedchemexpress.com |

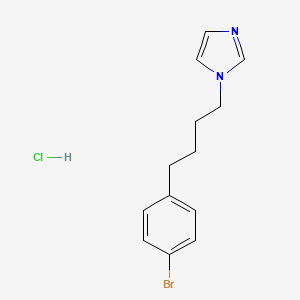

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTCFFFBKPGSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Heme Oxygenase 1 in 1 Hydrochloride As a Pharmacological Probe and Inhibitor

Historical Context of Heme Oxygenase-1 Inhibitor Development

The study of heme oxygenase (HO) and its isoforms, primarily the inducible HO-1 and the constitutively expressed HO-2, has been a dynamic field of research. medchemexpress.comnih.govnih.gov HO-1, also known as heat shock protein 32 (HSP32), is a critical enzyme that catalyzes the breakdown of heme into biliverdin (B22007), ferrous iron, and carbon monoxide. mdpi.com These byproducts are not merely waste; they are biologically active molecules involved in crucial physiological processes such as cytoprotection, inflammation, and anti-oxidative effects. medchemexpress.com

The exploration into HO-1's function necessitated the development of inhibitors to probe its activity. The first generation of these inhibitors were metalloporphyrins (Mps). medchemexpress.com These molecules are structurally similar to heme, the natural substrate for the enzyme, and act as competitive inhibitors. glpbio.com However, a significant drawback of metalloporphyrins is their lack of specificity. medchemexpress.com Their structural resemblance to heme means they can also interact with and inhibit other essential heme-dependent enzymes, including nitric oxide synthase (NOS) and various cytochromes P450 (CYPs). nih.govmedchemexpress.com This non-selectivity complicates the interpretation of experimental results and limits their therapeutic potential. medchemexpress.com Another confounding factor is that some metalloporphyrins can paradoxically induce the expression of the very enzyme they are meant to inhibit.

These limitations spurred the search for non-porphyrin-based inhibitors with greater selectivity for HO-1. This led to the development of a second generation of inhibitors, most notably compounds based on an imidazole-dioxolane scaffold. medchemexpress.com These newer agents offered improved selectivity for the HO-1 isoform over HO-2, providing researchers with more precise tools to dissect the specific roles of inducible heme oxygenase. medchemexpress.comrndsystems.com

Identification and Preclinical Characterization of Heme Oxygenase-1-IN-1 Hydrochloride

Heme Oxygenase-1-IN-1 hydrochloride, also identified as Compound 2, is a potent inhibitor of the HO-1 enzyme. medchemexpress.commedchemexpress.comxcessbio.com Its development is part of the ongoing effort to create specific pharmacological probes for cancer research and other fields where HO-1 activity is a key factor. medchemexpress.comszabo-scandic.com Preclinical studies have shown that HO-1-IN-1 hydrochloride can significantly down-regulate the messenger RNA (mRNA) level of HO-1. medchemexpress.commedchemexpress.com In cell-based assays, it has been observed to decrease the migration and invasion of gastric cancer cells. medchemexpress.commedchemexpress.com

The chemical structure of HO-1-IN-1 features an imidazole (B134444) group, which is characteristic of many modern HO-1 inhibitors. glpbio.comvulcanchem.com This functional group is crucial for its inhibitory activity, as it coordinates with the iron atom within the heme molecule bound to the enzyme's active site, thereby blocking its catalytic function. vulcanchem.com

Selective Inhibition of Heme Oxygenase-1 Activity

The potency of an inhibitor is a key aspect of its characterization, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Heme Oxygenase-1-IN-1 hydrochloride demonstrates potent inhibition of HO-1 with an IC₅₀ value of 0.25 µM (or 250 nM). medchemexpress.commedchemexpress.comxcessbio.comglpbio.com

A critical feature for a pharmacological probe is its selectivity for the intended target over other related enzymes. For HO-1 inhibitors, this primarily means selectivity against the constitutive isoform, HO-2. While this compound is established as a potent inhibitor of HO-1, detailed public data on its specific IC₅₀ value against HO-2 is not as readily available in the reviewed literature. However, the development of imidazole-based inhibitors to which this compound belongs has been driven by the goal of achieving this very selectivity.

Comparison with Other Heme Oxygenase-1 Inhibitors

The effectiveness and utility of this compound can be better understood by comparing it with other classes of HO-1 inhibitors.

Metalloporphyrins: As the first generation of HO inhibitors, metalloporphyrins like tin mesoporphyrin (SnMP) and zinc protoporphyrin (ZnPP) are potent but non-selective. medchemexpress.com Their action as competitive inhibitors is marred by their cross-reactivity with other hemoproteins, which can lead to ambiguous experimental outcomes. nih.govmedchemexpress.com Furthermore, none of the tested metalloporphyrins have shown selectivity for HO-1 over HO-2. medchemexpress.com

Imidazole-Dioxolanes: This class represents a significant advancement, offering greater selectivity for the inducible HO-1 isoform. rndsystems.com These are typically non-competitive inhibitors. medchemexpress.com For instance, the compound OB-24, an imidazole-dioxolane derivative, shows high selectivity with an IC₅₀ of 1.9 µM for HO-1 and over 100 µM for HO-2. rndsystems.comtargetmol.com Another example, (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride, also demonstrates high selectivity. nih.gov These compounds generally have minimal effect on nitric oxide synthase, a key advantage over metalloporphyrins. nih.gov this compound, with its potent IC₅₀ for HO-1, aligns with the high potency seen in this advanced class of inhibitors.

Table 1: Comparison of IC₅₀ Values for Different HO-1 Inhibitors

| Inhibitor | Class | HO-1 IC₅₀ | HO-2 IC₅₀ | Selectivity |

|---|---|---|---|---|

| This compound | Imidazole-based | 0.25 µM medchemexpress.commedchemexpress.comxcessbio.com | Data not specified | Data not specified |

| OB-24 | Imidazole-dioxolane | 1.9 µM rndsystems.comtargetmol.com | >100 µM rndsystems.comtargetmol.com | >50-fold for HO-1 |

| QC-15 | Imidazole-dioxolane | ~4-6 µM nih.gov | ~28 µM nih.gov | ~5-fold for HO-1 |

| Tin Mesoporphyrin | Metalloporphyrin | Potent | Potent | Non-selective medchemexpress.com |

Molecular and Cellular Mechanisms of Heme Oxygenase 1 in 1 Hydrochloride Action

Modulation of Downstream Signaling Pathways

The enzymatic activity of HO-1 and its products play a significant role in cellular signaling. Consequently, the inhibition of HO-1 by HO-1-IN-1 hydrochloride directly impacts several key signaling cascades that are crucial for cellular function and survival.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Research indicates a significant interplay between HO-1 and NF-κB signaling. This compound, at concentrations of 0-10 µM, has been observed to attenuate the activation of NF-κB induced by dipeptidyl peptidase-4 inhibitors in 4T1 breast cancer cells. medchemexpress.commedchemexpress.com This suggests that under certain conditions, direct inhibition of HO-1 can modulate NF-κB activity.

Furthermore, the induction of HO-1 has been shown to inhibit the activation of the NF-κB signaling pathway. mdpi.comnih.gov For instance, HO-1 activation can lead to the downregulation of NF-κB activation, thereby reducing the inflammatory response. nih.gov In the nucleus, HO-1 can bind to NF-κB, which may reduce the transcriptional activity of NF-κB-dependent genes. frontiersin.org This implies that the therapeutic or pathological effects of inhibiting HO-1 with compounds like this compound could be, in part, mediated by an increase in NF-κB activity.

Table 1: Research Findings on HO-1 and NF-κB Pathway Interaction

| Cell/System Studied | Observation | Implication of HO-1 Inhibition | Reference(s) |

|---|---|---|---|

| 4T1 breast cancer cells | This compound (0-10 µM) attenuates DPP-4i-induced NF-κB activation. | Direct modulation of NF-κB pathway. | medchemexpress.commedchemexpress.com |

| Prostate cancer cells | HO-1 induction inhibits the activation of the NF-κB signaling pathway. | Potential for increased NF-κB activity. | mdpi.com |

| Rat model of liver fibrosis | HO-1 activity is directly related to the downregulation of NF-κB activation. | Potential for increased NF-κB activity and inflammation. | nih.gov |

| Prostate cancer cell lines | Overexpression of HO-1 leads to its nuclear localization and binding to NF-κB, reducing promoter activity of target genes. | Disinhibition of NF-κB-mediated transcription. | frontiersin.org |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and detoxification genes, with the gene encoding HO-1 (HMOX1) being one of its primary targets. frontiersin.orgscispace.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the HMOX1 promoter, leading to increased HO-1 expression. spandidos-publications.comijbs.com

The relationship between Nrf2 and HO-1 is bidirectional. Inhibition of Nrf2 with brusatol, for example, results in decreased HO-1 expression in acute myeloid leukemia (AML) cells. ashpublications.org Conversely, studies have shown that inhibition of HO-1 can lead to the inhibition of Nrf2, suggesting a feedback loop. ijbs.com Specifically, this compound has been demonstrated to significantly down-regulate the mRNA level of HO-1 in gastric cancer cells deficient in the protein GRIM-19. medchemexpress.commedchemexpress.com This direct suppression of HO-1 expression by its inhibitor highlights the compound's primary mechanism of action within this axis. The interplay is further complicated by findings that some inducers of HO-1 operate independently of Nrf2. nih.gov

Table 2: Key Findings on the NRF2-HO-1 Axis

| Factor | Role/Interaction | Effect of Inhibition | Reference(s) |

|---|---|---|---|

| Nrf2 | Master transcriptional regulator of HMOX1 (HO-1 gene). | Inhibition of Nrf2 leads to decreased HO-1 expression. | frontiersin.orgspandidos-publications.comashpublications.org |

| HO-1 | A primary target gene of Nrf2. | Inhibition of HO-1 can lead to the inhibition of Nrf2. | ijbs.com |

| This compound | Inhibitor of HO-1. | Significantly down-regulates HO-1 mRNA levels. | medchemexpress.commedchemexpress.com |

| Brusatol | Nrf2 inhibitor. | Results in increased sensitivity to other drugs by decreasing HO-1. | ashpublications.org |

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. ijbs.com The interaction between this pathway and HO-1 is complex and appears to be context-dependent.

Several studies indicate that the PI3K/Akt pathway acts upstream, promoting the expression of HO-1. spandidos-publications.comnih.gov For instance, preconditioning with hydrogen peroxide was shown to enhance the expression of HO-1 in PC12 cells, a process that was blocked by the PI3K inhibitor LY294002. spandidos-publications.comnih.gov Similarly, the induction of HO-1 by epidermal growth factor (EGF) in colon cancer cells and by sevoflurane (B116992) in acute lung injury models is dependent on PI3K/Akt activation. plos.orgscispace.com The natural compound arctigenin (B1665602) also increases HO-1 expression in astrocytes via modulation of the PI3K/Akt signaling pathway. biomolther.org

Conversely, there is evidence that HO-1 can negatively regulate the PI3K/Akt pathway. In endothelial cells, cholesterol-induced overexpression of HO-1 was found to alleviate oxidative damage by inhibiting PI3K/Akt signaling. spandidos-publications.com This suggests that inhibiting HO-1 with a compound like this compound might, in some cellular contexts, lead to an upregulation or sustained activation of the PI3K/Akt pathway, potentially promoting cell survival and proliferation.

Table 3: Dual Role of the PI3K/Akt Pathway in Relation to HO-1

| Context | Finding | Implication of HO-1 Inhibition | Reference(s) |

|---|---|---|---|

| Upstream Regulation | PI3K/Akt activation is required for the induction of HO-1 by various stimuli (e.g., H₂O₂, EGF, sevoflurane). | May have limited impact on PI3K/Akt activity itself, as inhibition is downstream. | spandidos-publications.comnih.govplos.orgscispace.combiomolther.org |

| Downstream Regulation | HO-1 overexpression can inhibit the PI3K/Akt signaling pathway. | May lead to the disinhibition or activation of the PI3K/Akt pathway. | spandidos-publications.com |

| Inhibitors | PI3K inhibitors (e.g., LY294002) block the induction of HO-1. | Confirms the upstream regulatory role of PI3K/Akt. | spandidos-publications.comnih.govscispace.comresearchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK), are crucial signaling pathways that regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis. The activity of HO-1 is intricately linked with the MAPK pathways.

The products of heme catabolism by HO-1, namely carbon monoxide (CO) and biliverdin (B22007) (BV), have been shown to suppress the activation of ERK1/ERK2 and p38 MAPK in cardiac myocytes. aai.orgnih.gov This suggests that the inhibition of HO-1 activity by this compound would prevent the production of these signaling molecules, potentially leading to increased or sustained activation of ERK and p38 in certain contexts.

Conversely, the MAPK pathways can also regulate HO-1 expression. For example, pharmacological inhibition of p38 MAPK has been demonstrated to up-regulate HO-1 gene expression in a Nrf2-dependent manner. oup.com This study also revealed a cross-talk mechanism where inhibition of p38 led to enhanced phosphorylation of ERK. oup.com In other systems, HO-1 and its product CO have been shown to block the activation of ERK, p38, and JNK phosphorylation, thereby protecting the intestinal mucosal barrier. biomolther.org This indicates that inhibiting HO-1 could disrupt this protective mechanism by allowing for increased MAPK activation.

Table 4: Interactions between HO-1 and MAPK Cascades

| MAPK Pathway | Interaction with HO-1/Products | Effect of HO-1 Inhibition | Reference(s) |

|---|---|---|---|

| ERK1/ERK2 | Suppressed by HO-1 products (CO, BV). | Potential for increased ERK1/ERK2 activation. | aai.orgnih.gov |

| p38 MAPK | Suppressed by HO-1 products (CO, BV). Inhibition of p38 MAPK upregulates HO-1 expression. | Potential for increased p38 activation. | aai.orgnih.govoup.com |

| JNK | HO-1/CO signaling inhibits JNK phosphorylation. | Potential for increased JNK activation. | biomolther.org |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and inflammation. Evidence points to a direct regulatory relationship between HO-1 and STAT3.

Studies have shown that HO-1 can directly bind to STAT3, which in turn inhibits the phosphorylation and subsequent activation of STAT3. nih.govjcpjournal.org This interaction has been observed to control the differentiation of pathogenic Th17 cells and to be a factor in preeclampsia. nih.govnih.gov In prostate cancer cells, this binding of HO-1 to STAT3 can hamper the nuclear localization of STAT3, thereby inhibiting the androgen receptor/STAT3 signaling pathway. mdpi.comjcpjournal.org

The inhibition of HO-1 has been shown to downregulate STAT3 activation, suggesting that the presence of active HO-1 is necessary to suppress STAT3 signaling in some models. bioscientifica.com This implies that the use of an inhibitor like this compound could lead to an increase in STAT3 phosphorylation and activity, thereby promoting signaling through this pathway. However, there is also evidence for a positive feedback loop where STAT3 can act upstream of HO-1, being required for the induction of HO-1 expression by certain cytokines. mdpi.com

Table 5: Crosstalk between HO-1 and the STAT3 Signaling Pathway

| Interaction Type | Observation | Implication of HO-1 Inhibition | Reference(s) |

|---|---|---|---|

| Direct Binding | HO-1 directly binds to STAT3, inhibiting its phosphorylation and activation. | Could lead to increased STAT3 phosphorylation and activity. | mdpi.comnih.govjcpjournal.org |

| Cellular Localization | HO-1 binding to STAT3 hinders its nuclear localization in prostate cancer cells. | May promote nuclear translocation and transcriptional activity of STAT3. | jcpjournal.org |

| Downstream Effect | HO-1 inhibition downregulates STAT3 activation in some contexts. | Contradictory to direct binding observations, suggesting context dependency. | bioscientifica.com |

| Upstream Regulation | STAT3 is required for the induction of HO-1 expression by some cytokines. | Highlights a positive feedback loop. | mdpi.com |

Effects on Gene Expression and Proteostasis

This compound has been shown to significantly down-regulate the mRNA level of HO-1. medchemexpress.commedchemexpress.com Beyond its own gene, the inhibition of HO-1 can affect the expression of a broader set of genes. For example, in GRIM-19-deficient gastric cancer cells, this compound was found to significantly decrease the expression of metastasis-associated genes. medchemexpress.commedchemexpress.com This suggests that the pro-metastatic effects in this cancer model are at least partially dependent on HO-1 activity.

HO-1 is also implicated in the regulation of proteostasis. It is known to control protein synthesis in response to the availability of heme. annualreviews.org By catalyzing the degradation of heme, HO-1 helps to prevent the toxic accumulation of this molecule, which can otherwise trigger oxidative stress and disrupt cellular function. annualreviews.org The inhibition of HO-1 can therefore lead to an accumulation of free heme, which could have widespread effects on protein function and cellular health. Furthermore, HO-1 is involved in processes like ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation, by influencing free-iron accumulation and subsequent reactive oxygen species production. mdpi.com

Transcriptional Regulation of Heme Oxygenase-1 mRNA Levels

This compound has been shown to directly impact the expression of the gene that codes for HO-1, known as HMOX1. In studies involving gastric cancer cells, particularly those deficient in the protein GRIM-19, treatment with this compound led to a significant decrease in the levels of HO-1 messenger RNA (mRNA). medchemexpress.com This suggests that the compound can interfere with the transcription of the HMOX1 gene, the process by which the genetic information from DNA is copied into mRNA.

The regulation of HO-1 expression is a complex process involving various cellular stress signals. nih.gov For instance, nitric oxide (NO) has been shown to increase the stability of HO-1 mRNA, thereby prolonging its half-life and leading to increased HO-1 protein production. nih.gov Conversely, the inhibitory action of this compound on HO-1 mRNA levels indicates a direct or indirect counteraction of the cellular mechanisms that promote HMOX1 transcription.

Impact on Metastasis-Associated Gene Expression

The influence of this compound extends beyond the regulation of HO-1 itself, affecting the expression of genes associated with cancer metastasis. In the context of GRIM-19-deficient gastric cancer cells, treatment with this inhibitor not only down-regulated HO-1 mRNA but also concurrently reduced the expression of several metastasis-associated genes. medchemexpress.com This finding highlights a crucial aspect of the compound's potential anti-cancer activity, suggesting that by inhibiting HO-1, it can disrupt the genetic program that facilitates the spread of cancer cells.

Research has shown a correlation between HO-1 expression and the metastatic potential of various cancers. oup.com For example, in some cancer types, elevated HO-1 levels are associated with increased expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and facilitates cancer cell invasion. aacrjournals.org Therefore, the ability of this compound to down-regulate metastasis-associated genes is likely a consequence of its primary inhibitory effect on HO-1.

Influence on Protein Carbonylation and Reactive Oxygen Species Formation

A key function of HO-1 is its role in the cellular response to oxidative stress. nih.gov It helps to mitigate the damaging effects of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to proteins, lipids, and DNA. One form of this damage is protein carbonylation, a type of irreversible protein oxidation. nih.gov

Studies on a similar selective HO-1 inhibitor, OB-24, have demonstrated that inhibiting HO-1 activity in advanced prostate cancer cells leads to a reduction in both protein carbonylation and the formation of ROS. rndsystems.commedchemexpress.comtargetmol.com This suggests that while HO-1 is generally considered a protective enzyme against oxidative stress, its inhibition in certain cancer contexts can paradoxically lead to a decrease in oxidative damage markers. This could be due to the complex interplay between HO-1 and other cellular pathways that regulate redox homeostasis. The byproducts of the reaction catalyzed by HO-1, such as iron, can themselves contribute to oxidative stress if not properly managed by the cell.

| Cellular Effect | Impact of HO-1 Inhibition | Cell Type |

| Protein Carbonylation | Reduced | Advanced Prostate Cancer Cells |

| Reactive Oxygen Species (ROS) Formation | Reduced | Advanced Prostate Cancer Cells |

Cellular Processes and Phenotypes Altered by Heme Oxygenase-1-IN-1 Hydrochloride

The molecular changes induced by this compound translate into significant alterations in various cellular behaviors, particularly those relevant to cancer progression.

Regulation of Cell Migration and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues. This compound has been shown to effectively inhibit these processes. In parental gastric cancer cells, treatment with the inhibitor significantly decreased cell migration and invasion. medchemexpress.com Similarly, in a model of ovarian cancer where the depletion of the PER2 gene leads to increased migration and invasion through the upregulation of HO-1, the application of this compound was able to abolish these elevated migratory and invasive phenotypes. researchgate.net

The mechanism by which HO-1 influences cell motility is multifaceted. In some contexts, HO-1 induction has been shown to suppress the expression of genes involved in cell locomotion and chemotaxis. oncotarget.com Conversely, in other cancer models, HO-1 expression has been linked to the promotion of invasion and metastasis. oup.com The inhibitory effect of this compound on migration and invasion underscores its potential to counteract the pro-metastatic functions of HO-1 in specific cancer types.

Modulation of Cell Proliferation and Apoptosis

The balance between cell proliferation (cell growth and division) and apoptosis (programmed cell death) is tightly regulated in normal tissues, but this balance is often disrupted in cancer. Inhibition of HO-1 by compounds like this compound can influence both of these fundamental cellular processes.

Inhibition of HO-1 has been demonstrated to suppress cell proliferation in various cancer cell lines. rndsystems.comtargetmol.com For instance, the HO-1 inhibitor OB-24 was found to inhibit the proliferation of advanced prostate cancer cells in vitro. rndsystems.comtargetmol.com Furthermore, the inhibition of HO-1 can sensitize cancer cells to apoptosis. In pancreatic cancer cells, inhibiting HO-1 was shown to increase the cytotoxicity of arsenic trioxide and induce apoptosis. nih.gov Similarly, in a model of ovarian cancer, inhibition of HO-1 in cells depleted of the PER2 gene re-sensitized them to cisplatin-induced apoptosis. researchgate.net

The role of HO-1 in apoptosis is complex and can be context-dependent. In some situations, HO-1 has anti-apoptotic effects, protecting cells from programmed cell death. physiology.orgmdpi.com However, the findings with HO-1 inhibitors suggest that in certain cancer cells, blocking HO-1 function can shift the balance towards apoptosis, thereby contributing to an anti-cancer effect.

| Cellular Process | Effect of HO-1 Inhibition | Cancer Type |

| Cell Proliferation | Inhibited | Advanced Prostate Cancer |

| Apoptosis | Induced/Sensitized | Pancreatic Cancer, Ovarian Cancer |

Autophagy Modulation

Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. This process is crucial for cellular homeostasis and can have a dual role in cancer, either promoting survival or contributing to cell death. The inhibition of HO-1 has been linked to the modulation of autophagy.

In pancreatic cancer cells, treatment with an HO-1 inhibitor, both alone and in combination with arsenic trioxide, led to an increase in the expression of autophagy markers such as ATG5, p62, and LC3B. nih.gov This suggests that inhibiting HO-1 can induce an autophagic response. However, the accumulation of p62 can also indicate a blockage in the final stages of autophagy, known as autophagic flux. nih.gov This disruption of the autophagic process, mediated by an increase in reactive oxygen species, appears to contribute to the cytotoxic effects of HO-1 inhibition in these cells. nih.gov

The interplay between HO-1 and autophagy is an active area of research, with some studies suggesting that HO-1 can enhance autophagy as a protective mechanism. nih.gov The modulation of autophagy by HO-1 inhibitors like this compound represents another layer of its complex cellular activity.

Ferroptosis Induction and Regulation

The inhibition of Heme Oxygenase-1 (HO-1) by compounds such as this compound is intrinsically linked to the regulation of ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.comnih.gov The role of HO-1 in this process is complex and appears to be context-dependent, with studies supporting both pro-ferroptotic and anti-ferroptotic functions. mdpi.comfrontiersin.org

Pharmacological inhibition of HO-1 is suggested to act as a trigger for ferroptosis. mdpi.com The primary mechanism involves the prevention of heme degradation, which leads to an accumulation of free iron. This excess intracellular iron can participate in the Fenton reaction, generating a massive surge in reactive oxygen species (ROS). mdpi.com The subsequent increase in oxidative stress leads to extensive lipid peroxidation, a hallmark of ferroptosis. mdpi.com

Conversely, a body of research indicates that the overexpression or sustained activity of HO-1 can also promote ferroptosis. nih.govresearchgate.net HO-1 is the rate-limiting enzyme in heme catabolism, a process that releases ferrous iron (Fe²⁺), carbon monoxide (CO), and biliverdin. nih.govfrontiersin.org In states of high HO-1 activity, the amount of liberated iron can overwhelm the sequestering capacity of storage proteins like ferritin. frontiersin.org This leads to an expanded labile iron pool, heightened ROS production, and ultimately, ferroptotic cell death. researchgate.netfrontiersin.org For instance, studies have demonstrated that HO-1 expression is upregulated in certain cancer cells undergoing ferroptosis induced by agents like erastin. nih.gov

This dual functionality has led to controversy within the scientific community regarding the definitive role of HO-1 in ferroptosis. mdpi.com Some research shows that HO-1 deficient renal cells are more susceptible to ferroptosis inducers, suggesting a protective role for the enzyme. mdpi.com In other contexts, such as with alveolar macrophages in chronic obstructive pulmonary disease (COPD), HO-1 inhibitors have been found to alleviate the ferroptotic phenotype. frontiersin.org This suggests that the effect of HO-1 on cell fate is delicately balanced, potentially depending on the cellular redox state, the specific cell type, and the nature of the oxidative insult. mdpi.com

Table 1: Research Findings on the Role of Heme Oxygenase-1 in Ferroptosis

| Inducer/Condition | Cell Type | Role of HO-1 | Reported Mechanism |

|---|---|---|---|

| Erastin | HT-1080 fibrosarcoma cells | Pro-ferroptotic | HO-1 expression is essential for iron-dependent lipid peroxidation during erastin-induced cell death. nih.gov |

| RSL3, Erastin | Renal cells | Anti-ferroptotic | HO-1 deficient cells showed high sensitivity to ferroptosis inducers. mdpi.com |

| General (Inhibition) | General | Pro-ferroptotic | Pharmacological inhibition increases free-iron accumulation, causing massive ROS production and lipid peroxidation. mdpi.com |

| General (Overexpression) | Cancer cells | Pro-ferroptotic | Overactivation leads to excessive accumulation of labile Fe²⁺ from heme catabolism, inducing ferroptosis. researchgate.net |

Immunomodulatory Effects

This compound, as an inhibitor of Heme Oxygenase-1, modulates immune responses by blocking the significant immunomodulatory and anti-inflammatory functions of the HO-1 enzyme and its catalytic byproducts. nih.govnih.gov HO-1 is a critical regulator of both innate and adaptive immunity, and its inhibition can reverse its typically immunosuppressive effects. mdpi.comfrontiersin.org

The immunomodulatory effects of HO-1 are particularly pronounced in myeloid cells like macrophages and dendritic cells (DCs). nih.gov HO-1 induction in these cells typically promotes an anti-inflammatory M2 macrophage phenotype and maintains DCs in a tolerogenic state. frontiersin.org This is achieved by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-12, while simultaneously upregulating the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.org Consequently, the inhibition of HO-1 by this compound is expected to shift the balance towards a pro-inflammatory state, potentially enhancing anti-tumor immune responses. This is supported by findings that this compound can attenuate the activation of NF-кB, a key transcription factor in inflammatory signaling. medchemexpress.com

HO-1 also exerts a strong influence on the adaptive immune system, particularly on T-lymphocytes. frontiersin.orgfrontiersin.org The enzyme's activity is known to suppress the effector functions of CD8⁺ T-cells, diminishing their ability to produce key anti-tumor molecules like interferon-γ (IFN-γ) and granzyme-B. frontiersin.org Furthermore, HO-1 has been implicated in suppressing T-cell proliferation and increasing their activation threshold. frontiersin.org Studies have identified immunosuppressive HO-1-specific CD8⁺ regulatory T-cells within tumor tissues, highlighting the enzyme's role in creating an immune-tolerant tumor microenvironment. mdpi.com By inhibiting HO-1, this compound can therefore dismantle this immunosuppressive shield, potentially restoring or augmenting the cytotoxic activity of T-cells against malignant cells.

Table 2: Summary of Heme Oxygenase-1 Immunomodulatory Functions on Immune Cells

| Immune Cell Type | Effect of HO-1 Activity | Key Mediators/Pathways | Inferred Effect of HO-1-IN-1 HCl |

|---|---|---|---|

| Macrophages | Promotes anti-inflammatory (M2) phenotype; reduces pro-inflammatory cytokine release. mdpi.comnih.gov | ↓ TNF-α, ↑ IL-10, ↓ NF-κB activation. mdpi.commedchemexpress.com | Promotes pro-inflammatory (M1) phenotype. |

| Dendritic Cells (DCs) | Inhibits maturation, maintains a tolerogenic state. frontiersin.org | ↓ IL-12, ↓ IL-6, ↑ IL-10. frontiersin.org | Promotes DC maturation and inflammatory response. |

| CD8⁺ T-Cells | Suppresses effector function and proliferation. frontiersin.org | ↓ IFN-γ, ↓ Granzyme-B. frontiersin.org | Enhances cytotoxic function and proliferation. |

Preclinical Research Methodologies and Models Utilizing Heme Oxygenase 1 in 1 Hydrochloride

In Vitro Experimental Paradigms

In vitro experimental paradigms are fundamental to elucidating the mechanism of action and therapeutic potential of Heme Oxygenase-1 (HO-1) inhibitors like HO-1-IN-1 hydrochloride. These models utilize cultured cells to investigate the compound's effects at a cellular and molecular level, providing a controlled environment to study specific biological processes.

Cell line-based assays are a cornerstone of preclinical research, allowing for the investigation of a compound's effect on specific cancer types. The selection of cell lines is often based on their known expression levels of the target protein, in this case, Heme Oxygenase-1 (HO-1), which is frequently overexpressed in various malignancies. nih.govnih.gov

4T1 Cells: Studies have utilized the 4T1 murine breast cancer cell line to investigate the effects of this compound. Research indicates that the compound can attenuate the activation of the NF-кB pathway induced by Dipeptidyl peptidase-4 inhibitors (DPP-4i) in these cells. medchemexpress.commedchemexpress.com

Gastric Cancer Cells: The impact of this compound has been examined in gastric cancer (GC) cell lines. Evidence shows that it significantly decreases cell migration and invasion. medchemexpress.commedchemexpress.com In gastric cancer cells deficient in the GRIM-19 protein, the compound has been found to down-regulate the messenger RNA (mRNA) levels of HO-1 and other genes associated with metastasis. medchemexpress.commedchemexpress.com The role of HO-1 in the development of gastric cancer has been established, with its downregulation promoting apoptosis and inhibiting proliferation and invasion in cell lines such as SGC7901 and MKN-28. nih.govresearchgate.net

DU145 and A549 Cells: The DU145 prostate cancer cell line and the A549 lung cancer cell line are other models used in the study of HO-1 inhibitors. nih.govacs.org Research on novel acetamide-based HO-1 inhibitors has demonstrated antiproliferative activity against these cell lines, highlighting their utility in screening potential anticancer agents that target HO-1. acs.org

Cholangiocarcinoma (CCA) Cell Lines: The role of HO-1 in providing resistance to chemotherapeutic agents has been investigated in CCA cell lines such as KKU-100 and KKU-M214. plos.orgnih.gov While these studies used the inhibitor zinc protoporphyrin IX (ZnPP), they established that inhibiting HO-1 could sensitize CCA cells to standard chemotherapy, suggesting a potential therapeutic strategy. plos.orgnih.gov

| Cell Line | Cancer Type | Key Findings with HO-1 Inhibitors | Reference Compound |

|---|---|---|---|

| 4T1 | Breast Cancer | Attenuates DPP-4i-induced NF-кB activation. | This compound medchemexpress.commedchemexpress.com |

| Gastric Cancer Cells | Gastric Cancer | Decreases cell migration and invasion; down-regulates HO-1 mRNA and metastasis-associated genes. | This compound medchemexpress.commedchemexpress.com |

| DU145 | Prostate Cancer | Used to evaluate cytotoxicity and antiproliferative activity of various HO-1 inhibitors. | Other HO-1 Inhibitors nih.govnih.govacs.org |

| A549 | Lung Cancer | Screened for antiproliferative activity of novel HO-1 inhibitors. | Other HO-1 Inhibitors acs.org |

| KKU-100, KKU-M214 | Cholangiocarcinoma | Inhibition of HO-1 sensitizes cells to chemotherapeutic agents. | ZnPP plos.orgnih.gov |

These assays are critical for determining the effect of a compound on cell survival and proliferation. A common method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com In the context of HO-1 inhibition, these assessments can reveal whether blocking the enzyme's cytoprotective function leads to cancer cell death. nih.gov For instance, studies on various HO-1 inhibitors have evaluated their cytotoxic activity against a panel of tumor cell lines, including those from prostate and breast cancer. nih.gov These assays help determine the concentration-dependent effects of inhibitors and identify compounds with potent anticancer properties.

The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. In vitro assays that model these processes are crucial for evaluating anti-metastatic drugs.

Wound Healing Assay: This method involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap. It provides information on collective cell migration. nih.govresearchgate.net

Transwell Assay: This assay, also known as the Boyden chamber assay, uses a porous membrane to separate a cell suspension from a chemoattractant. The number of cells that migrate through the pores to the other side is quantified. A layer of extracellular matrix can be added to the membrane to specifically assess cell invasion. nih.govresearchgate.net

Research has shown that this compound significantly diminishes the migration and invasion of gastric cancer cells. medchemexpress.commedchemexpress.com This aligns with broader findings where other HO-1 inhibitors, such as ZnPP, have been shown to suppress these processes in other cancer types like uveal melanoma. nih.govresearchgate.net

Analyzing changes in gene and protein expression provides insight into the molecular mechanisms affected by an inhibitor.

Real-time Polymerase Chain Reaction (PCR): This technique is used to quantify the expression of specific genes at the mRNA level. Studies have used real-time PCR to confirm that this compound effectively down-regulates HO-1 mRNA levels in gastric cancer cells. medchemexpress.commedchemexpress.com It is also used to measure the expression of other relevant genes, such as those involved in metastasis or antioxidant defense. nih.gov

Western Blotting: This method is used to detect and quantify specific proteins in a sample. It is a standard technique to confirm that a decrease in mRNA, as measured by PCR, translates to a reduction in the target protein level. mdpi.comnih.gov Western blotting is routinely used to verify the induction or inhibition of HO-1 protein expression in cells treated with various compounds. nih.gov

| Technique | Purpose | Application in this compound Research |

|---|---|---|

| Cell Viability/Cytotoxicity Assays (e.g., MTT) | To measure the effect of the compound on cell survival and proliferation. | Used to assess the general anticancer potential of targeting the cytoprotective HO-1 enzyme. nih.govnih.gov |

| Wound Healing & Transwell Assays | To assess the impact on cancer cell migration and invasion. | Demonstrated that this compound reduces migration and invasion in gastric cancer cells. medchemexpress.commedchemexpress.com |

| Real-time PCR | To quantify gene expression at the mRNA level. | Confirmed downregulation of HO-1 mRNA and metastasis-related genes by this compound. medchemexpress.commedchemexpress.com |

| Western Blotting | To detect and quantify specific proteins. | Standard method to confirm changes in HO-1 protein levels following treatment. mdpi.comnih.gov |

| Promoter Reporter Assays | To study the regulation of gene transcription. | Used to investigate how various compounds affect the activity of the HO-1 gene promoter. mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) Measurement | To measure levels of cellular oxidative stress. | To investigate if HO-1 inhibition by compounds like this compound increases ROS. plos.orgnih.gov |

To understand how HO-1 inhibition affects cellular signaling, researchers employ various molecular techniques.

Promoter Reporter Assays: These assays are used to study the transcriptional regulation of a gene. A reporter gene (like luciferase) is linked to the promoter region of the gene of interest (HO-1). Changes in reporter activity reflect changes in the promoter's activation. mdpi.comnih.gov This can help identify the transcription factors and signaling pathways, such as the Nrf2 pathway, that are modulated by HO-1 inhibitors. mdpi.comnih.gov

Pathway Analysis: Research on this compound has shown it attenuates NF-кB activation in 4T1 cells, indicating its ability to modulate key inflammatory and survival pathways. medchemexpress.commedchemexpress.com The NF-кB pathway is a critical regulator of the immune response and cell survival, and its inhibition is a recognized anticancer strategy.

HO-1 is a key enzyme in the cellular defense against oxidative stress. mdpi.com Its inhibition can lead to an accumulation of reactive oxygen species (ROS), which can damage cells and induce apoptosis. plos.orgnih.gov Therefore, measuring intracellular ROS is an important part of evaluating HO-1 inhibitors. This is often accomplished using fluorescent probes like dihydroethidium (B1670597) (DHE) or H2DCFDA, which become fluorescent upon oxidation by ROS. nih.govnih.gov Studies with the HO-1 inhibitor ZnPP have demonstrated that its sensitizing effect on cancer cells is associated with increased ROS formation, a mechanism that could also be relevant for this compound. plos.orgnih.gov

Apoptosis and Cell Death Assays

The role of Heme Oxygenase-1 (HO-1) as a critical mediator in cell survival and death pathways is a significant focus of preclinical research. nih.gov HO-1 is widely recognized for its cytoprotective and anti-apoptotic functions, which can contribute to the survival of cancer cells and their resistance to therapy. mdpi.comnih.govmdpi.com Consequently, inhibitors such as this compound are utilized in a variety of apoptosis and cell death assays to investigate the therapeutic potential of blocking this pathway.

In cancer research, these assays are employed to determine if inhibiting HO-1 can sensitize tumor cells to apoptosis. For instance, studies on pancreatic ductal adenocarcinoma (PDAC) have used Annexin V and propidium (B1200493) iodide (PI) staining with flow cytometry to quantify apoptotic cells. mdpi.com Research has shown that treating PDAC cells with an HO-1 inhibitor, in combination with agents like arsenic trioxide (ATO), leads to a significant increase in the apoptotic cell population compared to treatment with ATO alone. mdpi.com This suggests that HO-1 inhibition promotes ATO-induced apoptosis. mdpi.com The mechanism often involves increased production of reactive oxygen species (ROS), which can trigger cell death. mdpi.com

The assays help elucidate the molecular mechanisms underlying HO-1's anti-apoptotic effects. For example, research in papillary thyroid carcinoma cells demonstrated that cells with induced high levels of HO-1 were more resistant to apoptotic stimuli. nih.gov The use of inhibitors in such models helps confirm that the resistance is indeed dependent on HO-1 activity. nih.gov These investigations are crucial for understanding how targeting HO-1 with compounds like this compound can overcome resistance to apoptosis in pathological conditions.

| Cell Line | Condition | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| Pancreatic (T3M4) | HO-1 Inhibition + 1µM ATO | Annexin V/PI Staining (Flow Cytometry) | 3.6-fold increase in apoptotic cells vs control. | mdpi.com |

| Pancreatic (T3M4) | HO-1 Inhibition + 3µM ATO | Annexin V/PI Staining (Flow Cytometry) | 5.4-fold increase in apoptotic cells vs control. | mdpi.com |

| Pancreatic (MiaPaca-2) | HO-1 Inhibition (ZnPP) + ATO | Annexin V/PI Staining (Flow Cytometry) | 2.9-fold increase in ATO-induced apoptosis. | mdpi.com |

| Papillary Thyroid (KAT5) | Induced HO-1 expression | Apoptotic Stimuli (TNF-α/CHX) | Increased resistance to apoptosis. | nih.gov |

In Vivo Experimental Models

Murine Models of Carcinogenesis and Metastasis

Murine models are fundamental for evaluating the role of HO-1 in cancer progression and for testing the efficacy of inhibitors like this compound. Overexpression of HO-1 has been correlated with increased metastatic potential in several cancer types. frontiersin.org For instance, in models using B16 melanoma cells, overexpression of HO-1 led to increased lung colonization. frontiersin.org Similarly, studies with HO-1-overexpressing C26 colon cancer cells resulted in more rapid tumor growth and a significant increase in lung metastasis when inoculated in mice. nih.gov

Conversely, pharmacological inhibition of HO-1 activity has been shown to suppress metastasis in preclinical models. In an orthotopic mouse model of 4T1 mammary tumors, the HO-1 inhibitor SnMP suppressed the number of pulmonary metastases, although it did not control the growth of the primary tumor. frontiersin.org This suggests that HO-1 activity may be more critical for the metastatic process than for primary tumor growth in some cancers. frontiersin.org While much of the in vivo work has utilized broader HO-1 inhibitors, compounds like this compound are investigated for their potential to replicate and improve upon these anti-metastatic effects, supported by in vitro findings that it significantly down-regulates metastasis-associated genes in gastric cancer cells. medchemexpress.com

These animal models allow researchers to study the complex interactions within the tumor microenvironment. HO-1 expressed by stromal cells, such as tumor-associated macrophages (TAMs), can also facilitate disease progression. frontiersin.org Myeloid expression of HO-1 in the lung has been demonstrated to promote lung metastatic colonization in vivo. frontiersin.org Therefore, murine models are invaluable for assessing how systemic or targeted inhibition of HO-1 with specific molecules can alter tumor growth, angiogenesis, and the metastatic cascade. nih.govnih.gov

| Cancer Model | HO-1 Modulation | Experimental Model | Primary Outcome | Reference |

|---|---|---|---|---|

| Mammary Carcinoma (4T1) | Pharmacological Inhibition (SnMP) | Orthotopic Murine Model | Suppressed pulmonary metastasis. | frontiersin.org |

| Colon Carcinoma (C26) | HO-1 Overexpression | Subcutaneous Xenograft | Promoted tumor growth and lung metastasis. | nih.gov |

| Colon Carcinoma (C26) | HO-1 Knock-down | Subcutaneous Xenograft | Delayed tumor growth and reduced metastasis. | nih.gov |

| Melanoma (B16-HO-1) | Stable HO-1 Overexpression | Subcutaneous Injection | Shortened survival of mice; increased lung metastases. | nih.gov |

Animal Models of Organ Injury and Inflammation (e.g., hyperoxic lung injury, AKI)

Animal models of organ injury are critical for understanding the cytoprotective mechanisms of HO-1 and the consequences of its inhibition. In models of hyperoxic lung injury, induction of HO-1 has been shown to be protective. nih.govnih.gov For example, rats that received an adenovirus expressing HO-1 prior to hyperoxia exposure exhibited a marked reduction in lung injury, characterized by less edema, hemorrhage, and inflammation. nih.gov This protective effect was also associated with reduced apoptosis and increased survivability. nih.gov In these contexts, an inhibitor like this compound would be used as a tool to confirm that these protective effects are indeed mediated by HO-1, with the expectation that its administration would worsen outcomes.

Similarly, in various models of acute kidney injury (AKI)—including those induced by ischemia-reperfusion, cisplatin, and sepsis—the induction of HO-1 is repeatedly confirmed to have a protective effect. nih.govfrontiersin.orgnih.gov HO-1 deficient mice, for instance, are more susceptible to inflammatory injury. nih.gov The protective mechanisms of HO-1 in the kidney are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic functions. frontiersin.orgresearchgate.net Studies using HO-1 inhibitors in these models help to dissect the specific contributions of HO-1 to renal protection. The use of such models is essential for defining the therapeutic window and potential contraindications for modulating HO-1 activity in inflammatory and oxidant-induced organ damage.

Host-Directed Therapy Models in Infectious Diseases (e.g., Tuberculosis)

In the context of infectious diseases, particularly tuberculosis (TB), HO-1 is investigated as a target for host-directed therapy (HDT). While HO-1 is a cytoprotective enzyme that controls inflammation and oxidative stress, its role in TB is complex, with studies suggesting it can contribute to both host resistance and disease progression. nih.govnih.govresearchgate.net This makes pharmacological modulation of HO-1 a key area of research.

Animal models of Mycobacterium tuberculosis (Mtb) infection are central to this investigation. In a significant study, the administration of the HO-1 enzymatic inhibitor tin protoporphyrin IX (SnPPIX) to mice during acute Mtb infection resulted in a substantial reduction in pulmonary bacterial loads, comparable to conventional antibiotic therapy. researchgate.nettbdrugaccelerator.org This finding highlights the potential of HO-1 inhibition as a therapeutic strategy. The efficacy of this approach was found to be dependent on the presence of host T lymphocytes, indicating a crucial link between HO-1, heme metabolism, and the adaptive immune response to Mtb. researchgate.nettbdrugaccelerator.org These models are therefore critical for testing the efficacy of next-generation HO-1 inhibitors as monotherapy or as an adjunct to existing antibiotic regimens to improve outcomes in TB. researchgate.net

Assessment of Pathological Biomarkers and Histopathological Outcomes

In preclinical studies utilizing HO-1 inhibitors, a range of pathological biomarkers and histopathological outcomes are assessed to quantify the compound's effect. These assessments are tailored to the specific disease model being studied.

In models of organ injury, histopathological analysis is a cornerstone of evaluation. For hyperoxic lung injury, this includes microscopic examination of lung tissue for edema, hemorrhage, and inflammation. nih.gov For AKI, renal tissue is assessed for tubular damage and inflammation. researchgate.net In addition to tissue analysis, researchers measure systemic and local biomarkers. In AKI models, plasma and urinary levels of HO-1 itself have been explored as potential biomarkers of injury. nih.gov Systemic inflammatory markers such as cytokines (e.g., IL-6) are also frequently measured. researchgate.net

In oncology models, outcomes include measurements of primary tumor size and weight, as well as the number and size of metastatic lesions in distant organs like the lung. frontiersin.orgnih.gov Histopathological analysis is used to determine tumor cellularity, necrosis, and vascularization. nih.gov Specific protein biomarkers, such as vascular endothelial growth factor (VEGF), may also be quantified to assess effects on angiogenesis. nih.gov These comprehensive assessments provide a detailed picture of the biological impact of HO-1 inhibition in various pathological states.

Synergistic Effects with Established Therapeutic Agents in Preclinical Settings

A promising application of HO-1 inhibition is to overcome chemoresistance and enhance the efficacy of existing anticancer drugs. mdpi.com Aberrant HO-1 activation is a common feature in chemoresistant cancer cells. mdpi.com Preclinical studies frequently combine HO-1 inhibitors with standard chemotherapeutic agents to evaluate synergistic effects.

In a mouse model of prostate cancer, the combination of the HO-1 inhibitor tin protoporphyrin (SnPP) with the chemotherapy drug docetaxel (B913) significantly enhanced anti-tumor efficacy compared to either treatment alone. nih.gov This combination also led to a shift in the tumor microenvironment toward a more anti-tumor M1 macrophage phenotype. nih.gov Similarly, in vitro studies on pancreatic cancer cells have shown that HO-1 inhibition significantly potentiates the cytotoxic effects of arsenic trioxide (ATO), leading to reduced cell survival and increased apoptosis. mdpi.com The mechanism often involves augmenting the oxidative stress induced by the chemotherapeutic agent. mdpi.com These studies provide a strong rationale for the clinical development of specific HO-1 inhibitors, like this compound, as part of combination therapies to improve patient outcomes in various cancers. nih.govaacrjournals.orgwjgnet.com

| Cancer Type | HO-1 Inhibitor | Combined Agent | Model | Synergistic Effect | Reference |

|---|---|---|---|---|---|

| Prostate Cancer | Tin Protoporphyrin (SnPP) | Docetaxel | In Vivo (Mouse Model) | Enhanced anti-tumor efficacy. | nih.gov |

| Pancreatic Cancer | SnPP / ZnPP | Arsenic Trioxide (ATO) | In Vitro (PDAC cells) | Increased cytotoxicity and apoptosis. | mdpi.com |

| Hepatoma | Zinc Protoporphyrin IX (ZnPP) | Cisplatin | In Vitro (HepG2 cells) | Augmented cytotoxic effect. | wjgnet.com |

| Pancreatic Cancer | Generic HO-1 Inhibition | Gemcitabine | In Vitro & In Vivo | Increased responsiveness to treatment. | aacrjournals.org |

Future Research Directions and Unanswered Questions for Heme Oxygenase 1 in 1 Hydrochloride

Comprehensive Elucidation of Off-Target Interactions and Selectivity Profile

A fundamental challenge in drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize unintended effects. For HO-1-IN-1 hydrochloride, a thorough characterization of its selectivity and potential off-target interactions is a research priority.

Isoform Selectivity: The heme oxygenase system includes a constitutive isoform, HO-2, which is involved in normal physiological processes, particularly in the brain and testes. nih.govnih.gov While early generations of HO inhibitors, such as metalloporphyrins, were non-selective, newer imidazole-based derivatives were developed to preferentially target the inducible HO-1 isoform. nih.govresearchgate.net It is crucial to quantify the selectivity of this compound for HO-1 over HO-2. Structural studies have revealed that the active sites of HO-1 and HO-2 are highly conserved, making the design of isoform-selective inhibitors challenging. febscongress.org Future research should employ detailed kinetic and biophysical assays to establish a precise selectivity ratio.

Broader Off-Target Screening: Beyond HO-2, the potential for this compound to interact with other heme-containing proteins, such as cytochromes P450 and nitric oxide synthase, must be systematically investigated. nih.gov The structural similarity between the heme-binding sites of these proteins and HO-1 increases the likelihood of cross-reactivity. For instance, screening for interactions with critical off-targets like the hERG potassium channel is essential to predict potential cardiovascular liabilities. acs.org Comprehensive screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other physiologically relevant enzymes will provide a clearer picture of the compound's safety and specificity.

| Research Question | Proposed Methodological Approach | Rationale |

| What is the precise selectivity of this compound for HO-1 over HO-2? | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzymatic activity assays using recombinant human HO-1 and HO-2. febscongress.org | To quantify binding affinity and inhibitory potency against both isoforms, establishing a clear therapeutic window. |

| Does this compound interact with other physiologically important hemeproteins? | In vitro screening panels (e.g., against cytochrome P450 enzymes, nitric oxide synthase). | To identify potential off-target interactions that could lead to unexpected side effects or drug-drug interactions. nih.gov |

| What is the broader off-target profile against common liability targets? | Profiling against a safety panel of receptors, channels, and enzymes (e.g., hERG channel binding assays). acs.org | To proactively identify and mitigate potential safety concerns before advancing to later-stage preclinical studies. |

Exploration of Combination Therapeutic Approaches with Existing Standard of Care

The upregulation of HO-1 is a known mechanism of resistance to conventional cancer therapies, including chemotherapy and radiation. nih.gov This suggests that inhibiting HO-1 with agents like this compound could sensitize cancer cells to standard-of-care treatments, leading to synergistic effects and improved patient outcomes.

Future research should focus on systematically evaluating combination strategies. Studies have shown that HO-1 inhibition can enhance the efficacy of chemotherapeutic agents. nih.gov For example, a synergistic effect was observed when an HO-1 inhibitor was administered with doxorubicin (B1662922) in melanoma cells. nih.gov It is critical to identify the most effective combinations for specific cancer types. This involves screening this compound alongside a diverse panel of cytotoxic drugs, targeted therapies, and immunotherapies in relevant cancer cell lines and preclinical models. Investigating the combination of HO-1 inhibition with therapies that generate reactive oxygen species (ROS) is particularly warranted, as HO-1 is a key component of the cellular antioxidant defense system. nih.govmdpi.com

| Cancer Type | Standard of Care Agent | Rationale for Combination |

| Pancreatic Cancer | Gemcitabine / Radiotherapy | HO-1 is implicated in promoting resistance to chemo- and radiotherapy in pancreatic cancer. nih.gov |

| Malignant Melanoma | Doxorubicin / BRAF inhibitors | HO-1 inhibition has shown synergistic effects with doxorubicin in melanoma models. nih.gov |

| Gastric Cancer | Cisplatin / 5-Fluorouracil | This compound has demonstrated activity in gastric cancer cells, suggesting potential for chemo-sensitization. medchemexpress.com |

| Lung Cancer | Paclitaxel / Carboplatin | Pharmacological inhibition of HO-1 has been shown to suppress angiogenesis in mouse lung cancer models. nih.gov |

Investigation of Heme Oxygenase-1-IN-1 Hydrochloride in Novel Disease Contexts

While the primary focus for HO-1 inhibitors has been oncology, the enzyme's role in a wide range of physiological and pathological processes suggests broader therapeutic potential. researchgate.net The cytoprotective and anti-inflammatory functions of HO-1 mean its inhibition could be explored in diseases where HO-1 activity is pathologically elevated or contributes to the disease state. nih.govnih.gov

Future research should venture into novel therapeutic areas. For example, HO-1 has been identified as a potential therapeutic target in neurodegenerative disorders and cardiovascular disease. chemrxiv.orgresearchgate.net The role of HO-1 in modulating immune responses is also an area of intense interest; HO-1 expression in tumor-associated macrophages and regulatory T-cells can suppress the anti-tumor immune response. nih.gov Therefore, investigating this compound as an immunomodulatory agent, potentially in combination with checkpoint inhibitors, is a compelling avenue. Furthermore, its role in gastrointestinal diseases, where HO-1 is a key regulator of inflammation and tissue injury, warrants exploration. nih.gov

Advanced Preclinical Characterization of Efficacy

Initial characterization of this compound has established its inhibitory potency, with an IC₅₀ of 0.25 μM against HO-1. medchemexpress.com The compound has also been shown to decrease migration and invasion in gastric cancer cells. medchemexpress.com However, these foundational in vitro findings must be expanded upon with more sophisticated preclinical models to robustly evaluate its therapeutic efficacy.

Future studies should employ a range of advanced models that more closely mimic human disease. This includes:

Patient-Derived Xenografts (PDXs): Using PDX models derived from various tumor types would provide a more accurate assessment of efficacy in a setting that retains the genetic heterogeneity of human cancers.

Orthotopic and Metastatic Models: Evaluating this compound in animal models where tumors are grown in the correct anatomical location (orthotopic) or in models of metastasis is crucial, given the reported effects of the compound on cell migration and invasion. medchemexpress.com

Humanized Mouse Models: To study the impact of HO-1 inhibition on the immune system, humanized mouse models (engrafted with human immune cells) would allow for the investigation of interactions between the inhibitor, tumor cells, and human immune components.

These advanced studies will be critical for defining the specific cancer types and patient populations most likely to benefit from treatment with this compound.

Methodological Innovations in Studying Heme Oxygenase-1 Inhibition

Advancing the study of HO-1 inhibition requires the adoption and development of innovative research methodologies. These new tools can accelerate the discovery of more potent and selective inhibitors and provide deeper insights into the biological consequences of targeting HO-1.

Advanced Screening Techniques: The use of DNA-encoded library (DEL) technology combined with machine learning (ML) has emerged as a powerful method for discovering novel inhibitor scaffolds that extend beyond the traditional chemical space. chemrxiv.org Applying such DEL-ML workflows could lead to the identification of next-generation HO-1 inhibitors with improved properties.

Target Engagement and Biomarker Assays: Developing robust assays to measure target engagement in vivo is a critical unmet need. This could involve the creation of positron emission tomography (PET) ligands for HO-1 or the development of sensitive assays to measure downstream biomarkers of HO-1 activity (e.g., changes in biliverdin (B22007) or carbon monoxide levels) in accessible biological fluids.

CRISPR/Cas9 Technology: Genetic inhibition of HO-1 using CRISPR/Cas9 gene-editing technology can serve as an important orthogonal approach to validate the on-target effects of pharmacological inhibitors like this compound and to dissect the specific roles of HO-1 in different cellular contexts. nih.gov

By embracing these methodological innovations, researchers can overcome existing challenges in the field and accelerate the translation of HO-1 inhibitors from the laboratory to the clinic.

Q & A

Q. What is the primary biochemical mechanism of HO-1-IN-1 hydrochloride, and how is it validated experimentally?

this compound is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress response and reactive oxygen species (ROS) modulation. Its inhibitory activity is quantified by an IC50 of 250 nM, determined via enzymatic assays using recombinant HO-1 . Validation involves measuring ROS levels in cell-based systems (e.g., using H2DCFDA probes) and confirming HO-1 activity suppression via Western blotting or qPCR for downstream targets like biliverdin .

Q. What standard protocols are recommended for preparing and handling this compound in cell culture studies?

The compound should be reconstituted in DMSO at a stock concentration of 10 mM, followed by dilution in cell culture media to working concentrations (typically 1–10 µM). Critical steps include ensuring solubility via vortexing, avoiding repeated freeze-thaw cycles, and including vehicle controls to rule out DMSO toxicity . Purity (>95%) should be confirmed via HPLC or NMR, referencing pharmacopeial standards .

Q. How can researchers ensure specificity of this compound in mechanistic studies?

Use orthogonal assays to rule out off-target effects:

- Compare results with genetic knockdown/knockout of HO-1.

- Test structural analogs (e.g., Nrf2/HO-1-IN-1) to assess pathway specificity .

- Monitor cross-reactivity with related enzymes (e.g., HO-2) using enzymatic activity assays .

Advanced Research Questions

Q. How should experimental designs account for this compound’s dual role in ROS modulation and inflammation?

HO-1 inhibition can paradoxically increase ROS while suppressing inflammatory mediators like TNF-α. To dissect these effects:

- Use time-course experiments to separate acute ROS surges from chronic inflammatory responses.

- Combine HO-1-IN-1 with ROS scavengers (e.g., NAC) or pro-oxidants (e.g., H2O2) to isolate mechanisms .

- Employ multi-omics approaches (e.g., transcriptomics and metabolomics) to map HO-1-dependent pathways .

Q. What methodologies address contradictory data on this compound’s efficacy across different cell types?

Cell-type variability arises from differences in HO-1 basal expression and redox buffering capacity. Mitigation strategies include:

- Pre-screening cell lines for HO-1 expression using ELISA.

- Titrating compound concentrations based on endogenous ROS levels (measured via flow cytometry with HKSOX-1 probes) .

- Reporting cell-specific EC50 values and normalizing data to baseline HO-1 activity .

Q. How can researchers assess the compound’s purity and stability under long-term storage conditions?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via mass spectrometry for hydrochloride dissociation or oxidation byproducts .

Q. What strategies are recommended for integrating this compound into studies of cross-talk between HO-1 and Nrf2 pathways?

- Co-treat cells with Nrf2 inhibitors (e.g., ML385) to decouple HO-1 effects from Nrf2-driven antioxidant responses .

- Use luciferase reporters for Nrf2 activation (ARE-luc) and HO-1 promoter activity to quantify pathway interactions .

- Analyze protein-protein interactions (e.g., Co-IP) between HO-1 and Nrf2 under oxidative stress conditions .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles by documenting batch numbers, solvent preparation protocols, and instrument calibration details in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., vendor partnerships) and validate commercial sources via third-party certifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.